2-[(Dimethylamino)methyl]-6-methylaniline
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Overview
Description
2-[(Dimethylamino)methyl]-6-methylaniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, where the amino group is substituted with a dimethylaminomethyl group at the ortho position and a methyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-6-methylaniline typically involves the reaction of 2-chloromethyl-6-methylaniline with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-6-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include binding to the active site of enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]aniline
- N,N-Dimethyl-2-aminobenzene methanamine
- (o-aminobenzyl)dimethylamine
Comparison
2-[(Dimethylamino)methyl]-6-methylaniline is unique due to the presence of both a dimethylaminomethyl group and a methyl group on the aromatic ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the methyl group at the para position also influences the compound’s electronic properties, making it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
747351-67-3 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-8-5-4-6-9(10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |
InChI Key |
NCVVFQYZITWDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C)N |
Origin of Product |
United States |
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